tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-13(9-10-15)7-5-4-6-8-13/h10H,4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUFLFMPZVVWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335042-28-8 | |
| Record name | tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with 1-(2-oxoethyl)cyclohexane under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce alcohol derivatives .
Scientific Research Applications
tert-Butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key structural analogs and their distinguishing features are summarized below:
Notes:
- The 2-oxoethyl group in the target compound introduces a reactive ketone, enabling further functionalization (e.g., nucleophilic additions), unlike the 2-hydroxyethyl analog (), which is less reactive due to its alcohol group .
Yield Trends :
- Boc protections typically achieve high yields (71–98%, ), though substituent steric effects may reduce efficiency.
- Oxidation steps (e.g., alcohol to ketone) often yield 70–85% depending on substrate complexity .
Physicochemical Properties
- Solubility: The 2-oxoethyl group increases polarity compared to non-ketone analogs, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone) .
- Stability : The Boc group confers resistance to hydrolysis under basic conditions, whereas the ketone may render the compound prone to nucleophilic attack .
Pharmacological and Application Insights
- Medicinal Chemistry : The ketone functionality allows conjugation with hydrazines or hydroxylamines to form hydrazones or oximes, useful in prodrug design (e.g., ’s kinase inhibitors) .
- Comparative Bioactivity: Hydroxyethyl analogs () may exhibit lower receptor-binding potency due to reduced electrophilicity.
Biological Activity
tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate is a synthetic compound notable for its unique structural features, including a tert-butyl group and a cyclohexane ring with a ketone functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the field of drug development.
- Molecular Formula : C12H23NO3
- Molecular Weight : 229.32 g/mol
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of bioactive compounds. It is involved in various chemical reactions including:
- Amination
- Reduction
- Esterification
These reactions contribute to the formation of pharmacologically relevant structures, enhancing the compound's therapeutic potential.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in antibacterial applications. It has been reported to have a wide spectrum of antibacterial properties, making it a candidate for further drug development.
Table 1: Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Antibacterial | Exhibits broad-spectrum antibacterial activity | |
| Pharmacological | Intermediate in synthesis of active compounds | |
| Synthetic Utility | Used in organic synthesis |
Case Studies and Research Findings
Recent studies have explored the compound's potential as an antibiotic and its effectiveness against various bacterial strains.
- Antibacterial Efficacy : In a study published by Benchchem, the compound demonstrated strong activity against Gram-positive and Gram-negative bacteria, suggesting its utility as a broad-spectrum antibiotic.
- Synthesis Applications : Research highlighted its role in synthesizing ceftolozane, an important antibiotic used to treat complicated infections. The efficiency of this synthesis process underscores the compound's relevance in pharmaceutical chemistry .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound indicate favorable absorption and bioavailability profiles when used as an intermediate in drug formulations .
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 4.5–5.0 ppm (carbamate NH), and δ 2.5–3.0 ppm (cyclohexyl and oxoethyl protons) confirm connectivity .
- ¹³C NMR : Signals for the carbonyl (C=O) at ~155 ppm and tert-butyl carbons at ~28 ppm .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the cyclohexyl and oxoethyl moieties. Data collection at low temperatures (e.g., 100 K) improves resolution .
What computational methods are effective in predicting the reactivity of this compound in novel reactions?
Q. Advanced
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for reactions like nucleophilic additions or cyclizations .
- Molecular Dynamics Simulations : Predict solvent effects and conformational stability, especially for the cyclohexyl ring .
- Machine Learning : Train models on analogous carbamates to forecast regioselectivity in functionalization reactions .
How can contradictory data regarding the compound’s enzyme inhibition efficacy be systematically analyzed?
Q. Advanced
- Structural Analog Comparison : Compare inhibitory activity with derivatives (e.g., tert-butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate) to identify substituent effects on binding .
- Kinetic Studies : Measure IC₅₀ values under varied pH, temperature, and cofactor conditions to isolate confounding variables .
- Theoretical Alignment : Reconcile empirical results with docking simulations (e.g., AutoDock Vina) to validate hypothesized binding modes .
What strategies are employed to optimize the stereoselective synthesis of derivatives of this compound?
Q. Advanced
- Chiral Catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to control stereochemistry at the cyclohexyl or oxoethyl positions .
- Dynamic Kinetic Resolution : Exploit reversible ring-opening of intermediates to favor enantiomerically pure products .
- Crystallization-Induced Diastereomer Transformation : Separate diastereomers via selective crystallization using chiral resolving agents .
What are the key considerations for handling this compound safely in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How does the compound’s carbamate group influence its stability under acidic or basic conditions?
Q. Advanced
- Acidic Hydrolysis : The tert-butyl carbamate undergoes cleavage in strong acids (e.g., HCl/dioxane) to release NH₂ groups, with kinetics monitored via HPLC .
- Basic Conditions : Stable in mild bases (pH < 10) but degrades in strong alkalis (e.g., NaOH/MeOH), forming cyclohexylamine derivatives. Stability studies using TGA/DSC can quantify decomposition thresholds .
What role does the cyclohexyl moiety play in modulating the compound’s biological activity?
Q. Advanced
- Conformational Rigidity : The chair conformation of cyclohexane restricts rotational freedom, enhancing binding specificity to enzyme active sites .
- Hydrophobic Interactions : The cyclohexyl group increases lipophilicity, improving membrane permeability in cellular assays (logP calculated via ChemDraw) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
